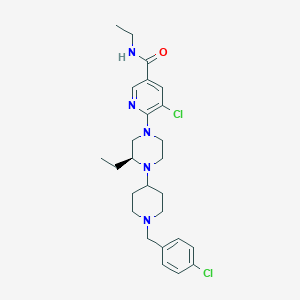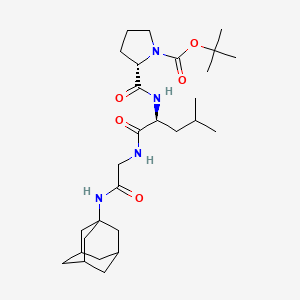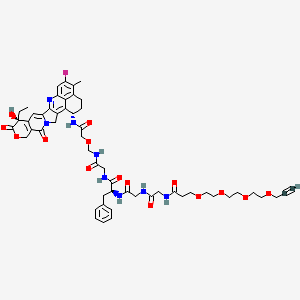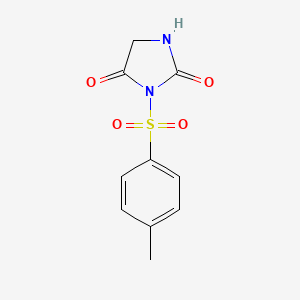
3-Tosylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
3-Tosylimidazolidine-2,4-dione can be synthesized through various methods. One common synthetic route involves the reaction of tosyl chloride with imidazolidine-2,4-dione under controlled conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
3-Tosylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.
Applications De Recherche Scientifique
3-Tosylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Tosylimidazolidine-2,4-dione involves its interaction with specific molecular targets in the parasite Plasmodium falciparum. The compound inhibits the growth of the parasite by interfering with its metabolic pathways, leading to the accumulation of toxic intermediates and ultimately causing cell death . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
3-Tosylimidazolidine-2,4-dione is unique due to its tosyl group, which imparts specific chemical properties and biological activity. Similar compounds include:
Imidazolidine-2,4-dione: Lacks the tosyl group and has different chemical properties.
Thiazolidine-2,4-dione: Contains a sulfur atom in place of the nitrogen atom in the imidazolidine ring, leading to different biological activities.
Hydantoin derivatives: A broad class of compounds with varying substituents that exhibit diverse biological activities.
Propriétés
Formule moléculaire |
C10H10N2O4S |
|---|---|
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
3-(4-methylphenyl)sulfonylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14) |
Clé InChI |
KMXJIJFWFDCXEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


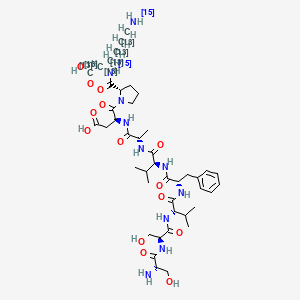
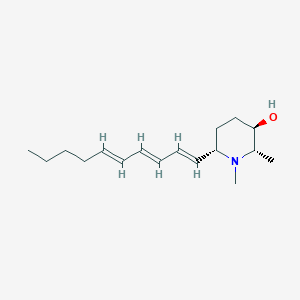
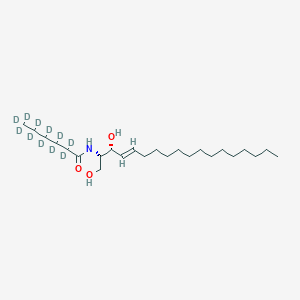
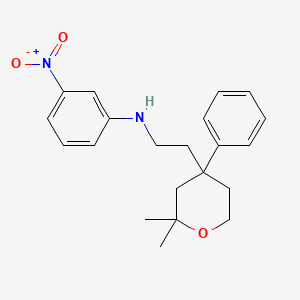
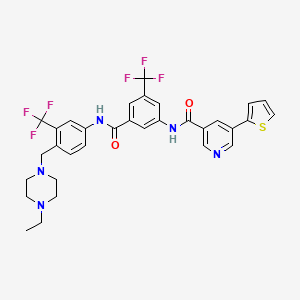
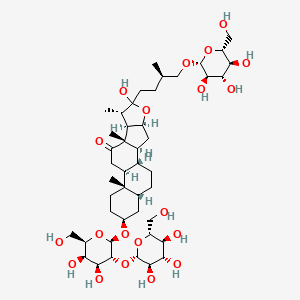


![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)
